molecular formula C17H13NO2 B389323 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione CAS No. 1100127-67-0

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione

Cat. No.: B389323
CAS No.: 1100127-67-0
M. Wt: 263.29g/mol
InChI Key: OJMNUQNZECRSCJ-RMKNXTFCSA-N
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Description

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a phenylprop-2-en-1-yl group attached to the indole core adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione typically involves the condensation of isatin (indole-2,3-dione) with cinnamaldehyde (3-phenylprop-2-enal) under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the nucleophilic nitrogen of the indole attacks the electrophilic carbon of the cinnamaldehyde, followed by elimination of water to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indole core, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione, also known as phenylpropene indole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its structure, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the molecular formula C17H13NO2C_{17}H_{13}NO_2 and features an indole ring system that is planar with a root mean square (r.m.s.) deviation of 0.027 Å. The orientation of the indole ring relative to the phenyl ring is approximately 69.33 degrees. The crystal structure reveals C–H⋯O hydrogen bonds that create zigzag chains along the a-axis, complemented by π–π stacking interactions between neighboring molecules .

Anticancer Activity

Recent studies have indicated that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been reported to cause G2/M phase arrest, leading to reduced cell proliferation.

A study demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

Antimicrobial Activity

The compound also shows promising antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : It has demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : In vitro tests revealed significant antifungal activity against Candida albicans.

The minimum inhibitory concentration (MIC) values for bacterial strains ranged from 10 to 25 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.
  • Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in cancer progression and microbial survival.
  • Modulation of Signaling Pathways : The compound influences various signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies

StudyFindings
[Study on MCF-7 Cells]Induced apoptosis with an IC50 of 15 µM; caused G2/M phase arrest.
[Antibacterial Activity]Effective against S. aureus and E. coli with MIC values between 10–25 µg/mL.
[Antifungal Activity]Showed significant inhibition against C. albicans.

Properties

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)18(17(16)20)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMNUQNZECRSCJ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331815
Record name 1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1100127-67-0
Record name 1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the key structural characteristics of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-indole-2,3-dione as revealed by the study?

A1: The research primarily highlights two key structural aspects of the molecule []:

  • Orientation and interactions: The indole ring and the phenyl ring are not coplanar. Instead, they are oriented at an angle of 69.33° relative to each other []. The crystal structure analysis also reveals the presence of C—H⋯O hydrogen bonds between molecules. These hydrogen bonds contribute to the formation of zigzag chains along the a-axis of the crystal lattice. Additionally, π–π stacking interactions are observed between neighboring isatin groups, further influencing the crystal packing.

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